molecular formula C24H26N2O4 B2799593 3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 380590-92-1

3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2799593
CAS No.: 380590-92-1
M. Wt: 406.482
InChI Key: GNGCARCAGWBGCO-UHFFFAOYSA-N
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Description

The compound 3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one belongs to the 3-hydroxypyrrol-2-one class, characterized by a five-membered lactam ring with hydroxyl, aryl, and morpholine substituents. Key structural features include:

  • Position 1: A 2-(morpholin-4-yl)ethyl group, enhancing solubility via the polar morpholine ring.
  • Position 4: A phenylcarbonyl (benzoyl) group, contributing to π-π stacking interactions.
  • Position 5: A 4-methylphenyl substituent, balancing lipophilicity and steric bulk.

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-17-7-9-18(10-8-17)21-20(22(27)19-5-3-2-4-6-19)23(28)24(29)26(21)12-11-25-13-15-30-16-14-25/h2-10,21,27H,11-16H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUUSLLVYBXGMB-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, a compound with the molecular formula C28H34N2O5C_{28}H_{34}N_{2}O_{5} and a molecular weight of 478.6 g/mol, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrrolidine ring and the introduction of functional groups such as morpholine and phenylcarbonyl. The compound's structure is characterized by a dihydropyrrolone core, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrrolidine derivatives. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines, including pancreatic carcinoma cells (IC50 values ranging from 0.051 to 0.066 µM) . The mechanism of action is often attributed to DNA intercalation and inhibition of key cellular pathways involved in tumor growth.

The biological activity of this compound may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes that play roles in cell proliferation and survival.
  • Receptor Modulation : The compound could interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • In Vitro Studies : Various in vitro studies have demonstrated that derivatives of this compound exhibit promising anti-cancer activity by inducing apoptosis in cancer cells while sparing normal cells .
  • Mechanistic Insights : Research has indicated that similar compounds can modulate the expression of genes involved in cell cycle regulation, leading to reduced tumor growth .

Data Tables

PropertyValue
Molecular FormulaC28H34N2O5
Molecular Weight478.6 g/mol
Anticancer IC50 (Panc-1)0.066 µM
Anticancer IC50 (BxPC-3)0.051 µM
Cytotoxicity (Normal Cells)0.36 µM

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes structural differences and their implications:

Compound ID Position 1 Substituent Position 4 Substituent Position 5 Substituent Key Features and Impact
Target Compound 2-(morpholin-4-yl)ethyl Phenylcarbonyl 4-methylphenyl Morpholine improves solubility; methylphenyl enhances lipophilicity.
Compound 20 (Ev1) 2-hydroxypropyl 4-methylbenzoyl 4-tert-butyl-phenyl Hydroxypropyl increases hydrophilicity; tert-butyl adds steric bulk and lipophilicity.
Compound 21 (Ev1) 2-hydroxypropyl 4-methylbenzoyl 4-dimethylamino-phenyl Dimethylamino group improves solubility (basic nitrogen) and electronic donation.
Compound (Ev3) 2-(morpholin-4-yl)ethyl 2-Furoyl 3-methoxy-4-propoxyphenyl Furoyl introduces electron-withdrawing effects; propoxy group increases lipophilicity.
Compound (Ev4) 2-(morpholin-4-yl)ethyl 4-methoxy-2-methylbenzoyl 3-pyridinyl Pyridine enables hydrogen bonding; methoxy group donates electrons.
Compound (Ev7) 3-(morpholin-4-yl)propyl 4-(morpholinylsulfonyl)benzoyl Phenyl Sulfonyl group strongly withdraws electrons; extended morpholine chain enhances polarity.

Research Tools and Structural Analysis

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